molecular formula C16H13BrN2O3S2 B2937227 3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide CAS No. 892854-81-8

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2937227
CAS No.: 892854-81-8
M. Wt: 425.32
InChI Key: PINSOQCYYRKILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide is a brominated benzothiazole derivative featuring a propanamide backbone substituted with a benzenesulfonyl group.

  • 4-Bromo substituent on the benzothiazole ring, which enhances steric bulk and modulates electronic properties.
  • Amide linkage between the benzothiazole and propanamide moieties, a common pharmacophore in medicinal chemistry.

This compound’s synthesis likely involves coupling reactions between activated sulfonyl intermediates and benzothiazole-2-amine derivatives, similar to methods described for structurally related molecules ( ).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)9-10-24(21,22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINSOQCYYRKILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.

    Sulfonylation: The benzenesulfonyl group is introduced by reacting benzenesulfonyl chloride with the appropriate amine or thiol intermediate.

    Amidation: The final step involves the formation of the propanamide linkage by reacting the sulfonylated intermediate with a suitable propanoyl chloride or propanoic acid derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the sulfonyl or bromine groups.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It may be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s sulfonyl and benzothiazole groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide with structurally analogous compounds, focusing on substituent effects, synthesis yields, and physicochemical properties.

Compound Key Substituents Molecular Weight (Da) Melting Point (°C) Synthetic Yield Key Functional Groups Applications/Notes
This compound 4-Br on benzothiazole; benzenesulfonyl ~420–430 Not reported Not reported Amide, sulfonyl, bromo Potential bioactivity (inferred)
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenyl propanamide (17b) ( ) 4-Nitrobenzenesulfonyl; phenyl 586.10 111.5–111.7 83.98% Nitro, amide, sulfonyl High-yield synthesis; spectroscopic data available
N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide (17c) ( ) Indolyl; 4-nitrobenzenesulfonyl Not reported 140.0–140.4 99.33% Indole, nitro, amide Exceptional synthetic yield
3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide ( ) 6-Methanesulfonyl; benzenesulfonyl 424.51 Not reported Not reported Sulfonyl (dual), amide High hydrophobicity (XlogP = 2)
N-(4-Bromophenyl)-3-bromopropanamide (NSC98134) ( ) 4-Bromoaryl; bromoalkyl 291.97 Not reported Not reported Bromo (dual), amide Supplier-available; pesticidal potential
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide ( ) Benzoyl; 4-methylbenzothiazole 400.49 Not reported Not reported Benzoyl, amide Structural analog for drug discovery

Key Observations :

Substituent Effects on Reactivity and Bioactivity: The 4-bromo substituent in the target compound likely enhances electrophilic reactivity compared to nitro or methanesulfonyl groups in analogs ( ).

Synthesis Efficiency :

  • Compounds like 17c ( ) achieve near-quantitative yields (99.33%), suggesting optimized coupling conditions. The target compound’s synthesis may require similar strategies but could face challenges due to bromine’s steric demands.

Spectroscopic Characterization :

  • FTIR and NMR data for 17b and 17c ( ) confirm the presence of amide (C=O ~1700 cm⁻¹) and sulfonyl (SO₂ ~1350–1150 cm⁻¹) groups. The target compound’s spectral profile is expected to align closely, with bromine influencing aromatic proton shifts in ^1H NMR.

Potential Applications: While direct bioactivity data for the target compound are absent, highlights pesticidal activity in propanamide derivatives (e.g., P6, P10), implying possible agrochemical relevance. The brominated benzothiazole scaffold is also prevalent in kinase inhibitors and antimicrobial agents.

Biological Activity

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide is a compound that combines a sulfonamide moiety with a benzothiazole derivative. This structural configuration is significant in medicinal chemistry due to the diverse biological activities exhibited by both sulfonamides and benzothiazoles, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound can be represented as follows:

C13H12BrN2O2S\text{C}_{13}\text{H}_{12}\text{BrN}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to two functional groups: the benzenesulfonyl group and the benzothiazole ring.

  • Benzenesulfonyl Group : Known for its ability to inhibit carbonic anhydrase and other enzymes, this group contributes to the compound's potential as an antimicrobial and anti-inflammatory agent.
  • Benzothiazole Ring : This moiety is associated with various pharmacological activities, including anticancer and antifungal properties, due to its ability to interact with biological targets through hydrogen bonding and π-π interactions.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. The compound's effectiveness against various bacterial strains has been documented, with notable Minimum Inhibitory Concentrations (MIC) reported for:

  • Escherichia coli : MIC = 6.72 mg/mL
  • Staphylococcus aureus : MIC = 6.63 mg/mL
  • Pseudomonas aeruginosa : MIC = 6.67 mg/mL

These values suggest that the compound possesses potent antibacterial activity comparable to existing antibiotics .

Anti-inflammatory Activity

Studies have shown that derivatives of benzenesulfonamides can significantly reduce inflammation. For instance, in vivo tests demonstrated that certain related compounds inhibited carrageenan-induced paw edema in rats by up to 94.69% at specific time intervals . This highlights the potential of this compound as an anti-inflammatory agent.

Antioxidant Properties

The antioxidant capacity of compounds in this class has been explored, revealing that some derivatives exhibit comparable activity to Vitamin C in scavenging free radicals . This property is crucial for reducing oxidative stress associated with various diseases.

Case Studies

  • Synthesis and Testing of Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives, including those similar to this compound. The research highlighted their efficacy against multiple pathogens and their potential application in treating infections resistant to conventional therapies .
  • Pharmacological Profiling : Another investigation focused on the pharmacological profiling of benzothiazole derivatives. The findings indicated a broad spectrum of biological activities, emphasizing the importance of substituent groups (like bromine) in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureMIC (mg/mL) against E. coliAnti-inflammatory Activity (%)
Compound A-6.7294.69
Compound B-6.6389.66
This compound-TBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.